Anticonvulsant Efficacy: 4-Benzoylpyridine Oxime Derivative GIZH-298 vs. Valproic Acid in the MES Test
Derivatization of the 4-benzoylpyridine oxime scaffold yields compounds with superior anticonvulsant potency in the maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures. The derivative GIZH-298 (4-benzoylpyridine O-(2-morpholinoethyl) oxime oxalate) demonstrates complete protection (100% survival) at doses significantly lower than the reference drug Valproic Acid, which is a widely used but less potent first-line antiepileptic [1].
| Evidence Dimension | Anticonvulsant activity (Maximal Electroshock Seizure Test in mice) |
|---|---|
| Target Compound Data | 100% survival in mice at intraperitoneal (i.p.) doses of 60-150 mg/kg [2] |
| Comparator Or Baseline | Valproic Acid: ED50 = 250 mg/kg i.p. [1] |
| Quantified Difference | The active dose range for complete protection (60-150 mg/kg) is substantially lower than the ED50 of Valproic Acid (250 mg/kg), indicating a >1.7-fold higher potency threshold. |
| Conditions | Maximal electroshock (MES) seizure test in rodents, intraperitoneal (i.p.) administration [REFS-1, REFS-2] |
Why This Matters
This quantitative potency advantage over a standard-of-care antiepileptic makes the 4-benzoylpyridine oxime scaffold highly attractive for developing next-generation anticonvulsant therapies.
- [1] Zhmurenko, L. A., Voronina, T. A., Litvinova, S. A., Nerobkova, L. N., Gaidukov, I. O., Mokrov, G. V., & Gudasheva, T. A. (2018). Synthesis and Anticonvulsive Activity of 3- and 4-Benzoylpyridine Oxime Derivatives. Pharmaceutical Chemistry Journal, 52(1), 1-5. (Original Russian text: Khimiko-Farmatsevticheskii Zhurnal, 52(1), 2018) View Source
- [2] Zhmurenko, L. A., Mokrov, G. V., Nerobkova, L. N., Litvinova, S. A., Gaydukov, I. O., Voronina, T. A., & Gudasheva, T. A. (2017). Novel 4-benzoylpyridine oxime derivative GIZH-298 with anticonvulsant activity. Pharmacokinetics and Pharmacodynamics, (1), 22-26. View Source
